molecular formula C13H8ClN3O4S B2978338 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 862807-35-0

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2978338
CAS No.: 862807-35-0
M. Wt: 337.73
InChI Key: LUHDHFVEMGEDRY-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C13H8ClN3O4S and its molecular weight is 337.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

  • Synthesis and Transformations of Benzothiazole Derivatives : El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis of benzothiazole derivatives, including methods for condensation and oxidation processes, which are relevant for the preparation of compounds like N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (El’chaninov, Aleksandrov, & Stepanov, 2018).

  • Novel Synthesis Techniques : Aleksandrov and El’chaninov (2017) investigated the synthesis of benzothiazole derivatives through methylation and oxidation techniques. Their work provides insights into the synthesis pathways that could be applicable to similar compounds (Aleksandrov & El’chaninov, 2017).

Biological and Pharmacological Applications

  • Antitumor Activity of Benzothiazole Derivatives : Yoshida et al. (2005) explored the antitumor properties of benzothiazole derivatives, highlighting their potential in cancer treatment. This study may provide a context for the biological activity of similar compounds (Yoshida et al., 2005).

  • Antileishmanial Activity : Tahghighi et al. (2012) conducted research on benzothiazole derivatives for their anti-leishmanial properties, indicating a possible application in treating parasitic infections (Tahghighi et al., 2012).

  • Antibacterial Properties : Hassan et al. (2020) focused on the antibacterial activity of benzothiazole derivatives. This study is particularly relevant to understanding the potential antimicrobial applications of this compound (Hassan et al., 2020).

Chemical Properties and Reactions

  • Electrophilic Substitution Reactions : Aleksandrov and El’chaninov (2017) also examined electrophilic substitution reactions of benzothiazole compounds, which are crucial for understanding the chemical reactivity of similar structures (Aleksandrov & El’chaninov, 2017).

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c1-6-7(14)2-4-9-11(6)15-13(22-9)16-12(18)8-3-5-10(21-8)17(19)20/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHDHFVEMGEDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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